2,4-Dichlorophenylzinc iodide 2,4-Dichlorophenylzinc iodide
Brand Name: Vulcanchem
CAS No.: 352530-42-8
VCID: VC8455571
InChI: InChI=1S/C6H3Cl2.HI.Zn/c7-5-2-1-3-6(8)4-5;;/h1-2,4H;1H;/q-1;;+2/p-1
SMILES: C1=CC(=CC(=[C-]1)Cl)Cl.[Zn+]I
Molecular Formula: C6H3Cl2IZn
Molecular Weight: 338.3 g/mol

2,4-Dichlorophenylzinc iodide

CAS No.: 352530-42-8

Cat. No.: VC8455571

Molecular Formula: C6H3Cl2IZn

Molecular Weight: 338.3 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichlorophenylzinc iodide - 352530-42-8

Specification

CAS No. 352530-42-8
Molecular Formula C6H3Cl2IZn
Molecular Weight 338.3 g/mol
IUPAC Name 1,3-dichlorobenzene-6-ide;iodozinc(1+)
Standard InChI InChI=1S/C6H3Cl2.HI.Zn/c7-5-2-1-3-6(8)4-5;;/h1-2,4H;1H;/q-1;;+2/p-1
Standard InChI Key OMNPUGDFAUWALD-UHFFFAOYSA-M
SMILES C1=CC(=CC(=[C-]1)Cl)Cl.[Zn+]I
Canonical SMILES C1=CC(=CC(=[C-]1)Cl)Cl.[Zn+]I

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

2,4-Dichlorophenylzinc iodide is systematically named 1,3-dichlorobenzene-6-ide,iodozinc(1+) and belongs to the class of organozinc halides . Its molecular structure features a zinc atom coordinated to an iodide ion and a 2,4-dichlorophenyl group, forming a tetrahedral geometry typical of organozinc compounds. The aryl group’s electron-withdrawing chlorine substituents enhance the electrophilicity of the zinc center, facilitating nucleophilic substitution reactions .

Table 1: Key Identifiers of 2,4-Dichlorophenylzinc Iodide

PropertyValueSource Citations
CAS Number352530-42-8
Molecular FormulaC6H3Cl2IZn\text{C}_6\text{H}_3\text{Cl}_2\text{IZn}
Molecular Weight338.28 g/mol
Exact Mass335.795 Da
Synonyms2,4-Dichlorophenylzinc iodide solution; MFCD02260174

Structural Analysis

The compound’s structure is confirmed by spectroscopic and crystallographic data, though detailed crystallographic studies remain scarce in public databases. The zinc-iodide bond length is estimated at 2.45 Å, consistent with similar organozinc iodides, while the zinc-carbon bond measures approximately 1.95 Å . The dichlorophenyl group adopts a planar configuration, with chlorine atoms at the 2- and 4-positions inducing steric and electronic effects critical for reaction selectivity .

Physical and Chemical Properties

Thermodynamic Parameters

The compound’s low boiling point (65°C) and high volatility necessitate storage at 2–8°C in sealed containers under nitrogen . Its density of 1.048 g/mL at 25°C reflects the influence of the heavy iodine and zinc atoms . The LogP value of 3.68 indicates moderate lipophilicity, suggesting preferential solubility in organic solvents like THF over aqueous media .

Table 2: Physicochemical Properties

PropertyValueSource Citations
Density1.048 g/mL at 25°C
Boiling Point65°C
Flash Point1°F (-17°C)
LogP3.68
Vapor PressureNot reported-

Reactivity and Stability

Synthesis and Industrial Applications

Synthetic Pathways

While explicit synthetic protocols are proprietary, the compound is likely prepared via transmetallation of 2,4-dichlorophenylmagnesium bromide with zinc iodide . Alternative routes may involve oxidative insertion of zinc metal into 2,4-dichloroiodobenzene, though this method risks forming polyhalogenated byproducts .

Applications in Organic Synthesis

2,4-Dichlorophenylzinc iodide serves as a key intermediate in pharmaceuticals and agrochemicals. For example, it enables the synthesis of chlorinated biphenyls used in antifungal agents . Its utility in Suzuki-Miyaura couplings is limited by competing β-hydride elimination, but it excels in reactions requiring electron-deficient aryl groups .

Exposure RouteResponse
InhalationMove to fresh air; administer oxygen if needed
Skin ContactWash with soap and water; remove contaminated clothing
Eye ContactRinse with water for 15 minutes; seek medical attention
IngestionDo NOT induce vomiting; rinse mouth and consult poison control

Comparative Analysis with Analogous Compounds

2,4-Dimethylphenylzinc Iodide

Compared to its dichloro counterpart, 2,4-dimethylphenylzinc iodide (CAS 312692-95-8) has a lower molecular weight (297.4 g/mol) and altered electronic properties due to methyl groups . The methyl substituents donate electron density to the zinc center, reducing electrophilicity and slowing reaction kinetics in cross-couplings .

Chlorinated vs. Methylated Derivatives

Chlorine atoms in 2,4-dichlorophenylzinc iodide increase oxidative stability but heighten toxicity risks . Conversely, methyl groups improve solubility in nonpolar solvents but limit compatibility with polar reaction media .

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